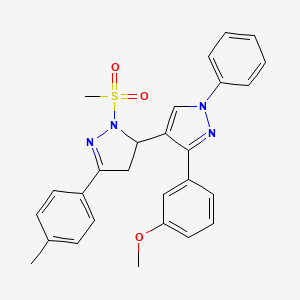
2-methanesulfonyl-3'-(3-methoxyphenyl)-5-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methanesulfonyl-3'-(3-methoxyphenyl)-5-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a useful research compound. Its molecular formula is C27H26N4O3S and its molecular weight is 486.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Methanesulfonyl-3'-(3-methoxyphenyl)-5-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a complex organic compound belonging to the bipyrazole class. Its unique structure, featuring dual pyrazole rings and various substituents, suggests significant potential for diverse biological activities, particularly in medicinal chemistry and drug development. This article explores its biological activity, focusing on anticancer and anti-inflammatory properties, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of this compound is C27H26N4O3S, with a molecular weight of 486.59 g/mol. The presence of functional groups such as methanesulfonyl and methoxy enhances its reactivity and interaction potential with biological targets. The structural characteristics can be summarized as follows:
| Feature | Description |
|---|---|
| Molecular Formula | C27H26N4O3S |
| Molecular Weight | 486.59 g/mol |
| Structural Components | Dual pyrazole rings, methanesulfonyl group |
| Potential Interactions | Nucleophilic substitution, electrophilic aromatic substitution |
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer activity. The compound's mechanism of action appears to involve the inhibition of specific kinases associated with cancer progression.
-
Case Study: Inhibition of Kinases
- A study assessed the compound's efficacy against various cancer cell lines including HepG2 and Jurkat cells. The results demonstrated significant cytotoxicity with IC50 values comparable to established anticancer agents like doxorubicin .
- Molecular docking studies revealed that the compound interacts with key proteins involved in cell signaling pathways related to cancer proliferation.
- Structure-Activity Relationship (SAR) Analysis
Anti-inflammatory Properties
In addition to its anticancer potential, this compound has shown anti-inflammatory effects in preliminary investigations.
- Mechanism of Action
Comparative Biological Activity
The following table compares the biological activity of this compound with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Dual pyrazole rings with methanesulfonyl group | Anticancer (IC50 comparable to doxorubicin), anti-inflammatory |
| 5-(4-Methylphenyl)-1H-pyrazole | Single pyrazole ring | Anticancer activity |
| 1-(Methanesulfonyl)-pyrazole | Methanesulfonyl group on pyrazole | Antimicrobial properties |
| 5-Methoxy-1H-pyrazole | Methoxy group on pyrazole | Anti-inflammatory effects |
Propiedades
IUPAC Name |
3-(3-methoxyphenyl)-4-[5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-1-phenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3S/c1-19-12-14-20(15-13-19)25-17-26(31(28-25)35(3,32)33)24-18-30(22-9-5-4-6-10-22)29-27(24)21-8-7-11-23(16-21)34-2/h4-16,18,26H,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSHAZDJBBCKGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CN(N=C3C4=CC(=CC=C4)OC)C5=CC=CC=C5)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














